Cas no 1369340-53-3 (Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1369340-53-3x500.png)
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-7725079
- pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
- 1369340-53-3
- Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid
-
- インチ: 1S/C7H5NO2S/c9-7(10)5-1-2-6-8(5)3-4-11-6/h1-4H,(H,9,10)
- InChIKey: USIIRSQELKECJG-UHFFFAOYSA-N
- SMILES: S1C=CN2C(C(=O)O)=CC=C12
計算された属性
- 精确分子量: 167.00409958g/mol
- 同位素质量: 167.00409958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 70Ų
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7725079-0.05g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 95.0% | 0.05g |
$205.0 | 2025-02-22 | |
Enamine | EN300-7725079-1.0g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 95.0% | 1.0g |
$884.0 | 2025-02-22 | |
Enamine | EN300-7725079-0.25g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 95.0% | 0.25g |
$438.0 | 2025-02-22 | |
1PlusChem | 1P0284IM-50mg |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 90% | 50mg |
$1078.00 | 2023-12-22 | |
1PlusChem | 1P0284IM-2.5g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 90% | 2.5g |
$7564.00 | 2023-12-22 | |
Enamine | EN300-7725079-0.1g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 95.0% | 0.1g |
$306.0 | 2025-02-22 | |
Enamine | EN300-7725079-5.0g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 95.0% | 5.0g |
$2566.0 | 2025-02-22 | |
1PlusChem | 1P0284IM-1g |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 90% | 1g |
$3890.00 | 2023-12-22 | |
1PlusChem | 1P0284IM-500mg |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 90% | 500mg |
$3047.00 | 2023-12-22 | |
1PlusChem | 1P0284IM-100mg |
pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid |
1369340-53-3 | 90% | 100mg |
$1391.00 | 2023-12-22 |
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acidに関する追加情報
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic Acid: A Comprehensive Overview
Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid (CAS No. 1369340-53-3) is a unique organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its distinctive structure and potential applications. This compound belongs to the class of thiazole derivatives, which are known for their versatility and biological activity. The Pyrrolo[2,1-b][1,3]thiazole core structure is a fused bicyclic system that combines a pyrrole ring with a thiazole ring, creating a highly conjugated system that can exhibit interesting electronic properties. The presence of the carboxylic acid group further enhances its functional versatility, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid as a scaffold for drug design. Researchers have explored its ability to act as a ligand in metalloenzyme inhibition and as a component in bioconjugate chemistry. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound can selectively inhibit certain kinases, making them promising candidates for anti-cancer therapies. The longevity of such compounds in biological systems and their ability to penetrate cellular membranes are critical factors that contribute to their therapeutic potential.
In addition to its pharmacological applications, Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has also been investigated for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of novel catalysts. A 2022 study in *Chemical Communications* reported that this compound can serve as a versatile ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. The selectivity and efficiency of these catalysts have opened new avenues for green chemistry and sustainable chemical processes.
The synthesis of Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid involves a multi-step process that typically begins with the preparation of the thiazole ring followed by cyclization to form the pyrrole-thiazole fusion. Recent advancements in catalytic methods have streamlined this process, reducing production costs and improving yield. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of the bicyclic core while maintaining high purity levels.
From an analytical standpoint, the characterization of Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid has benefited from modern spectroscopic techniques such as NMR and X-ray crystallography. These methods have provided detailed insights into the compound's molecular geometry and electronic structure. A 2023 study published in *Crystal Growth & Design* revealed that the compound forms well-defined crystalline structures under certain conditions, which is advantageous for both analytical purposes and potential industrial applications.
Looking ahead, the continued exploration of Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid is expected to yield further breakthroughs in various scientific domains. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As advancements in synthetic methods and analytical techniques continue to evolve, the full potential of this compound will undoubtedly be realized.
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